molecular formula C9H5F3N2O2 B8140724 5-nitro-3-(trifluoromethyl)-1H-indole

5-nitro-3-(trifluoromethyl)-1H-indole

Cat. No.: B8140724
M. Wt: 230.14 g/mol
InChI Key: XWZTZZPQCUUTRS-UHFFFAOYSA-N
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Description

5-Nitro-3-(trifluoromethyl)-1H-indole (CAS 1049026-43-8) is a high-value, multi-functionalized indole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a nitro group at the 5-position and a trifluoromethyl group at the 3-position of the indole scaffold, a structure recognized for its broad biological activities and versatility in designing novel therapeutic agents . The indole nucleus is a privileged structure in pharmaceuticals, known for its ability to interact with diverse biological targets . The specific substitution pattern on this compound enhances its research value. The electron-withdrawing nitro and trifluoromethyl groups can influence the molecule's electronic properties and binding affinity, making it a promising building block for developing potent bioactive molecules . Indole derivatives, in general, have demonstrated a wide spectrum of pharmacological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory effects . Researchers can utilize this compound as a core scaffold to synthesize new chemical entities for screening against various diseases or as a key intermediate in constructing more complex molecular architectures. Applications: This reagent is primarily used in research and development as a critical synthetic intermediate. Its applications include use in combinatorial chemistry, as a precursor in the synthesis of more complex heterocyclic compounds, and in structure-activity relationship (SAR) studies to optimize pharmacological properties . Handling and Storage: Store in a dark place, sealed under dry conditions at room temperature . Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-nitro-3-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-4-13-8-2-1-5(14(15)16)3-6(7)8/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZTZZPQCUUTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Leimgruber–Batcho-Inspired Reductive Cyclization

A modified Leimgruber–Batcho approach leverages α-CF₃-β-(2-nitroaryl)enamines as precursors. Heating these intermediates with reducing agents (e.g., Zn-AcOH or Fe-AcOH-H₂O) facilitates nitro group reduction followed by intramolecular cyclization. For example:

  • Intermediate : α-CF₃-β-(2-nitroaryl)enamine

  • Conditions : Zn (4 equiv), AcOH, 70°C, 4 hours

  • Outcome : Yields 65% for 2-CF₃-indoles, with partial acetoxylation observed at the 3-position.

This method faces challenges in suppressing side reactions, such as over-reduction or acetoxy group formation. Optimizing stoichiometry (e.g., NH₄HCO₂ as a selective reductant) improves selectivity, achieving 86% yield for methoxy-substituted analogs.

Radical-Mediated Trifluoromethylation

Copper-Catalyzed C–H Trifluoromethylation

A one-pot protocol introduces the CF₃ group via radical pathways using CF₃CCl₃ as the trifluoromethyl source:

  • Hydrazone Formation : Benzaldehyde derivatives react with hydrazine hydrate in DMF.

  • Cyclization : CuCl (20 mol%) and 1,2-ethylenediamine mediate radical trifluoromethylation at 23°C.

  • Example : 5-Nitro-1H-indole synthesis from 2-nitrobenzaldehyde achieves 78% yield.

  • Key Advantage : Avoids high-temperature conditions, preserving nitro group integrity.

Photocatalytic Trifluoromethylation

Palladium-Catalyzed Cross-Coupling

Ullmann-Type Coupling

Copper-mediated coupling using 3-iodo-5-nitroindole and CF₃ sources:

  • Conditions : CuI (20 mol%), 1,10-phenanthroline, DMF, 110°C

  • Yield : 50–67% for related CF₃-indoles.

Multi-Step Synthesis from Halogenated Anilines

Two-Step Process via Arylhydrazones

A robust route from 2-fluoro-5-nitrobenzaldehyde involves:

  • Hydrazone Formation : React with arylhydrazines (ArNHNH₂·HCl) in DMF/K₂CO₃.

  • Cyclization : CuI (20 mol%) in DMPU at 90°C.

  • Yield : 73–96% for 1-aryl-5-nitroindazoles.

  • Adaptation : Substituting ArNHNH₂·HCl with CF₃-containing hydrazines could yield the target compound.

Recent Advances in Photochemical Methods

Photoinduced Bartoli Indole Synthesis

A breakthrough method uses nitroarenes and alkenes under UV light:

  • Mechanism :

    • Radical cycloaddition forms 1,3,2-dioxazolidine intermediates.

    • Ozonolysis-type cleavage generates N–O=C dipoles.

    • Rearrangement to carbonyl imines followed by 3,3-sigmatropic shift yields indoles.

  • Advantage : Avoids stoichiometric reductants; compatible with CF₃-substituted alkenes.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/CatalystsYield (%)Limitations
Reductive Cyclizationα-CF₃-β-(2-nitroaryl)enamineZn-AcOH65–86Over-reduction side products
Radical Trifluoromethylation2-NitrobenzaldehydeCuCl/CF₃CCl₃78Requires anhydrous conditions
Photocatalytic5-Nitro-1H-indoleRu(bpy)₃Cl₂/CF₃SO₂Cl88High catalyst loading
Ullmann Coupling3-Iodo-5-nitroindoleCuI/1,10-phenanthroline50–67Limited substrate scope

Challenges and Optimization Strategies

Nitro Group Compatibility

The electron-withdrawing nitro group complicates electrophilic substitution. Strategies include:

  • Low-Temperature Reactions : Minimize nitro reduction (e.g., photocatalytic methods).

  • Protection/Deprotection : Temporarily protect the nitro group as an amine, followed by re-oxidation.

Regioselectivity in Cyclization

Positioning CF₃ at C3 and NO₂ at C5 requires precise directing effects:

  • Meta-Directing Effects : CF₃ groups direct nitration to the 5-position in indole derivatives.

  • Ortho-Para Directors : Electron-donating groups (e.g., –OMe) can be used transiently to guide nitration.

Industrial-Scale Considerations

Continuous-Flow Photochemistry

Adopting flow reactors for photochemical steps enhances scalability:

  • Throughput : 10 g/h demonstrated for analogous indoles.

  • Safety : Reduces handling of hazardous CF₃ reagents.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures effectively remove regioisomers.

  • Chromatography : Silica gel with hexane/EtOAc (4:1) resolves nitro-CF₃ indoles .

Chemical Reactions Analysis

Types of Reactions

5-nitro-3-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: Although less common, the indole ring can be oxidized under strong oxidative conditions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-amino-3-(trifluoromethyl)-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that 5-nitro-3-(trifluoromethyl)-1H-indole exhibits notable antibacterial properties. Its structural characteristics allow it to interact effectively with bacterial targets, potentially disrupting essential biological processes. Studies have shown that compounds with similar structures often demonstrate cytotoxic effects against various bacterial strains, making this compound a candidate for further development in antibacterial drug formulations.

Anticancer Properties

The compound has also been explored for its anticancer activity. Preliminary studies suggest that it can influence pathways related to cell proliferation and apoptosis, leading to cytotoxic effects against several cancer cell lines. The trifluoromethyl group enhances lipophilicity, which may increase membrane permeability and bioavailability, thus improving its effectiveness as an anticancer agent .

Viral Inhibition

In the context of antiviral research, this compound has shown promise against various viruses, including H1N1 influenza and herpes simplex virus. Molecular docking studies indicate strong binding affinities to viral proteins, suggesting its potential as a lead compound in antiviral drug development .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods typically involve the use of substituted acetanilides as reaction substrates under controlled conditions to ensure high yields and purity of the final product. The synthesis process is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological efficacy of this compound. The combination of the nitro and trifluoromethyl groups not only enhances its biological activity but also provides distinct chemical reactivity compared to other derivatives.

Compound NameStructural FeaturesUnique Aspects
3-(Trifluoromethyl)-1H-indoleTrifluoromethyl group onlyLacks nitro substitution, affecting reactivity
5-NitroindoleNitro group presentNo trifluoromethyl group; different properties
6-Nitro-1H-indoleNitro group at position 6Different position of substitution affects activity
2-Methyl-5-nitro-1H-indoleMethyl and nitro groupsVariation in substitution impacts solubility

The unique combination of both functional groups allows for enhanced interaction with biological targets, leading to improved pharmacological profiles .

Anticancer Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Antiviral Efficacy

In another case study focusing on viral inhibition, molecular docking simulations revealed that this compound binds effectively at critical sites on viral proteins, showcasing its potential as a therapeutic agent against influenza viruses .

Mechanism of Action

The mechanism of action of 5-nitro-3-(trifluoromethyl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₅F₃N₂O₂
  • Molecular Weight : 242.15 g/mol

Comparison with Similar Compounds

The biological and chemical profiles of 5-nitro-3-(trifluoromethyl)-1H-indole are best understood through comparison with structurally related indole derivatives. Below is a systematic analysis:

Structural Analogues and Their Properties

Table 1: Key Structural Analogues and Comparative Data

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities References
This compound 5-NO₂, 3-CF₃ 242.15 HIV-1 RT inhibition, antituberculosis
5-Chloro-3-nitro-1H-indole 5-Cl, 3-NO₂ 213.58 Pharmaceutical intermediate
5-Fluoro-1-methyl-1H-indole 5-F, 1-CH₃ 149.16 Synthetic precursor for sulfonamide derivatives
5-Nitroindole-2,3-dione derivatives 5-NO₂, 2,3-dione ~220–250 Cytotoxicity, antituberculosis
3-((Trifluoromethyl)thio)-1H-indole 3-SCF₃ 231.19 Fluorinated materials, drug discovery

Reactivity and Electronic Effects

  • Nitro Group Positioning : The 5-nitro substituent in the target compound enhances electrophilicity at the indole core, facilitating nucleophilic aromatic substitution reactions. In contrast, 3-nitro isomers (e.g., 5-chloro-3-nitro-1H-indole) exhibit reduced resonance stabilization due to steric hindrance from adjacent substituents .
  • Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to halogens (e.g., -Cl or -F), increasing metabolic stability and altering binding affinities in biological systems .

Research Findings and Trends

  • Structure-Activity Relationship (SAR) : Nitro groups at the 5-position combined with electron-withdrawing groups (e.g., -CF₃) at the 3-position optimize bioactivity by balancing electrophilicity and lipophilicity .
  • Emerging Applications : Fluorinated indoles, including the target compound, are increasingly used in PET imaging probes due to the stability of C-F bonds .

Biological Activity

5-Nitro-3-(trifluoromethyl)-1H-indole is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to the indole ring. This unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC10H7F3N2O2
Molecular Weight236.17 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties, potentially through the inhibition of bacterial enzymes or disruption of cell membrane integrity.
  • Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and interfering with cellular signaling pathways.

Antibacterial Activity

Research indicates that this compound has notable antibacterial effects against various pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria. In a study evaluating its antibacterial properties, the compound demonstrated an IC50 value indicating effective inhibition at low concentrations .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example, it was found to induce cytotoxicity in human cancer cell lines with an IC50 value ranging from 5 to 15 µM, depending on the specific cell type tested . The mechanism appears to involve oxidative stress and subsequent apoptosis.

Case Studies

  • Case Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial activity against Staphylococcus aureus.
    • Method : Disc diffusion method.
    • Results : The compound showed a significant zone of inhibition compared to control groups, confirming its potential as an antibacterial agent.
  • Case Study on Anticancer Properties :
    • Objective : To assess cytotoxic effects on breast cancer cells (MCF-7).
    • Method : MTT assay for cell viability.
    • Results : The compound exhibited dose-dependent cytotoxicity, with a notable reduction in cell viability at concentrations above 10 µM .

Summary of Biological Activities

Activity TypeEffectivenessObservations
AntibacterialHighEffective against multiple bacterial strains
AnticancerModerate to HighInduces apoptosis in various cancer cell lines

Q & A

Q. What synthetic methodologies are optimized for preparing 5-nitro-3-(trifluoromethyl)-1H-indole?

The synthesis typically involves sequential functionalization of the indole scaffold. For example:

  • Nitro Group Introduction : Electrophilic nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .
  • Trifluoromethylation : Copper(I)-catalyzed cross-coupling or radical trifluoromethylation under mild conditions (e.g., Togni’s reagent in MeCN at 40°C), achieving yields up to 67% .
  • Purification : Column chromatography with 70:30 EtOAc/hexane eluent ensures high purity (>95%) .

Q. How can the purity and structural integrity of the compound be validated?

Use a combination of:

  • 1H/13C/19F NMR : To confirm substituent positions (e.g., δ 7.8–8.2 ppm for nitro groups, δ -60 ppm for CF₃ in 19F NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., m/z 245.05 [M+H]+) .
  • Single-Crystal X-ray Diffraction : For unambiguous structural determination using SHELX software .

Q. What are the key reaction parameters for scaling up synthesis?

Critical factors include:

  • Catalyst Loading : 10 mol% I₂ in MeCN improves electrophilic substitution yields (98% at 40°C) .
  • Solvent Choice : PEG-400/DMF mixtures enhance solubility during click chemistry steps (e.g., triazole ring formation) .
  • Workup Protocols : Sequential extraction with EtOAc and drying over Na₂SO₄ minimizes byproduct contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and trifluoromethyl groups influence reactivity?

  • Electron-Withdrawing Effects : The nitro group deactivates the indole ring, directing electrophiles to the 4-position, while the CF₃ group enhances lipophilicity and metabolic stability .
  • Steric Hindrance : The CF₃ group at C-3 limits access to nucleophiles, requiring bulky reagents for further functionalization .

Q. What computational models predict the compound’s binding affinity in biological targets?

  • Docking Studies : Molecular docking with AutoDock Vina identifies potential interactions with enzymes like cyclooxygenase-2 (binding energy: -9.2 kcal/mol) .
  • DFT Calculations : HOMO-LUMO gaps (~4.1 eV) suggest redox activity relevant to antioxidant applications .

Q. How can conflicting spectroscopic data from different studies be resolved?

  • Variable Temperature NMR : Resolves overlapping signals (e.g., distinguishing C-2 and C-4 protons at 298 K vs. 323 K) .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous NOE effects .

Q. What strategies mitigate cytotoxicity during pharmacological testing?

  • Prodrug Design : Mask the nitro group as a nitroreductase-sensitive moiety (e.g., nitroimidazole conjugates) to reduce off-target effects .
  • Structure-Activity Relationship (SAR) : Replace the nitro group with a methoxy substituent to retain activity while lowering IC₅₀ values by 50% .

Methodological Challenges

Q. What are the limitations in crystallizing this compound for X-ray studies?

  • Crystal Packing Issues : The CF₃ group disrupts π-π stacking; use mixed solvents (e.g., MeOH/CHCl₃) to slow nucleation .
  • Twinned Data : SHELXL refinement with HKLF5 format resolves twin laws (e.g., twin fraction 0.32) .

Q. How can reaction yields be improved for low-abundance intermediates?

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 30 min (e.g., 80°C, 300 W) .
  • Flow Chemistry : Continuous processing with immobilized Cu catalysts achieves >90% conversion in triazole formation steps .

Q. What analytical methods detect degradation products under physiological conditions?

  • LC-MS/MS : Identifies nitro-reduced metabolites (m/z 229.1) in simulated gastric fluid .
  • TLC-MS Hybrid Systems : Track photodegradation pathways (e.g., nitro-to-nitroso conversion under UV light) .

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